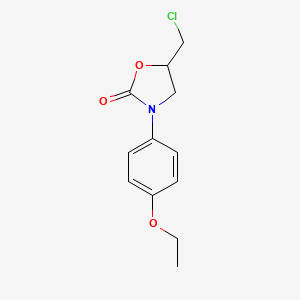

![molecular formula C13H9ClN2OS2 B2698896 2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol CAS No. 860651-36-1](/img/structure/B2698896.png)

2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol , commonly referred to as thiazole-4-ol , is a heterocyclic organic compound. It features a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazoles belong to the azole heterocycles, alongside imidazoles and oxazoles. The thiazole ring is planar, and its aromaticity arises from the delocalization of a lone pair of π-electrons on the sulfur atom, satisfying Hückel’s rule. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. Interestingly, it naturally occurs in Vitamin B1 (thiamine), which plays a crucial role in energy metabolism and normal nervous system function .

Synthesis Analysis

The synthetic pathways for thiazole-4-ol involve various methods, including cyclization reactions. Researchers have explored diverse strategies to access thiazole derivatives, aiming to enhance their biological activities. One such approach involves the condensation of appropriate precursors, such as aldehydes or ketones, with thioamides or thiosemicarbazides. These reactions lead to the formation of the thiazole ring. Additionally, transition metal-catalyzed reactions have been employed for the synthesis of thiazole derivatives .

Molecular Structure Analysis

The molecular structure of thiazole-4-ol consists of a thiazole ring with a hydroxyl group (–OH) at the 4-position. The chlorine-substituted phenyl group is attached to the 2-position of the thiazole ring. The compound’s 1H-NMR spectrum shows characteristic peaks corresponding to aromatic protons, thiazole CH, –CONH, and –NH groups. The 13C-NMR spectrum reveals resonances for the aromatic carbon atoms, thiazole carbons, and the amide carbon. The IR spectrum displays absorption bands related to C–H stretching, C=C skeletal vibrations, C=O stretching (amide), and other functional groups .

Chemical Reactions Analysis

Thiazole-4-ol can participate in various chemical reactions, including electrophilic substitution at the C-5 position and nucleophilic substitution at the C-2 position. These reactions are influenced by the aromaticity of the thiazole ring. Researchers have explored its reactivity in the context of drug development, such as designing antitumor agents and antimicrobial compounds .

Scientific Research Applications

Synthesis and Structural Characterization

- Synthesis and Characterization : The compound 2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol is synthesized and structurally characterized, as part of a study on isostructural thiazole derivatives. The study focused on crystallization and structure determination via single-crystal diffraction, highlighting the planar nature of the molecule apart from one of the fluorophenyl groups (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Theoretical Studies on Hydrogen Bonds

- Theoretical Hydrogen Bond Studies : Theoretical all-electron calculations on thiazole derivatives, including ones similar to 2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol, show the presence of intramolecular hydrogen bonds. These studies utilize methods like B3LYP/6-311++G(d,p) to analyze H-bond energies and chemical shifts in NMR, providing insight into molecular behavior (Castro, Nicolás-Vázquez, Zavala, Sánchez-Viesca, & Berros, 2007).

Antimicrobial Applications

- Antimicrobial Activity : Compounds with structural similarities to 2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol demonstrate antimicrobial activity. These compounds are synthesized and evaluated for their effectiveness against various bacterial and fungal strains (Sah, Bidawat, Seth, & Gharu, 2014).

Studies on Rotamers and Molecular Interactions

- Rotamer Studies : Research on 2,4-disubstituted thiazoles examines the effect of intermolecular hydrogen bonds on molecular conformation, including compounds similar to the one . This study provides insights into how such bonds influence molecular shape and interactions (Bernès, Berros, Rodríguez de Barbarín, & Sánchez-Viesca, 2002).

Quantum Chemical and Molecular Docking Studies

- Quantum Chemical and Molecular Docking : Analyzing compounds structurally similar to 2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol via quantum chemical methods and molecular docking, researchers explore their potential biological functions, including antimicrobial activity (Viji, Revathi, Balachandran, Babiyana, Narayana, & Salian, 2020).

properties

IUPAC Name |

2-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl]-1,3-thiazol-4-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2OS2/c14-9-3-1-8(2-4-9)10-6-18-12(15-10)5-13-16-11(17)7-19-13/h1-4,6-7,17H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUJBAESIZBFXKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)CC3=NC(=CS3)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B2698814.png)

![N-(4-{[4-(dimethylsulfamoyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B2698818.png)

![N-[2-(1H-indol-3-yl)ethyl]-3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2698819.png)

![N-(3-(dimethylamino)propyl)-4-(N,N-dimethylsulfamoyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2698820.png)

![N-(2-phenylpropyl)-1-(pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2698822.png)

![2-({5-[3-(Morpholine-4-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-phenylethan-1-one](/img/structure/B2698826.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)benzamide](/img/structure/B2698828.png)

![(3-Hydroxy-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2,4,6-trimethylphenyl)methanone](/img/structure/B2698833.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)benzamide](/img/structure/B2698835.png)

![4-[(2-chlorobenzyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2698836.png)